molecular formula C18H14Cl4N2O B1204654 (S)-Miconazole CAS No. 47447-52-9

(S)-Miconazole

Katalognummer: B1204654
CAS-Nummer: 47447-52-9
Molekulargewicht: 416.1 g/mol
InChI-Schlüssel: BYBLEWFAAKGYCD-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Miconazole is an antifungal agent belonging to the imidazole class of compounds. It is widely used in the treatment of fungal infections, particularly those caused by Candida species and dermatophytes. The compound is known for its broad-spectrum antifungal activity and is commonly used in topical formulations for skin and mucous membrane infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Miconazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable chlorophenyl derivative.

    Introduction of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving an appropriate diol and an aldehyde or ketone.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Miconazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced derivatives of the imidazole ring or the chlorophenyl group.

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

(S)-Miconazole is primarily known for its potent antifungal properties. It acts by inhibiting the cytochrome P450 enzyme C-14α-demethylase, crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. The compound has demonstrated effectiveness against various fungal pathogens, including:

  • Dermatophytes : Responsible for skin infections.
  • Candida species : Commonly associated with mucosal infections.
  • Aspergillus species : Known for causing respiratory infections.

Efficacy Studies

A study conducted on guinea pigs infected with Trichophyton mentagrophytes, Microsporum canis, and Candida albicans confirmed the high potency of miconazole both in vitro and in vivo. The results indicated significant reductions in fungal load when treated with miconazole, showcasing its effectiveness against experimental tinea and candidosis .

Cancer Therapeutics

Recent research has explored the anticancer properties of this compound, particularly its ability to induce cell death in various cancer cell lines. Notably, studies have shown that miconazole can induce autophagic cell death in glioblastoma cells through reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress .

Immune Modulation

This compound has also been studied for its role in modulating immune responses. For instance, it inhibits the expression of inflammatory chemokines and reduces immune cell migration induced by 27-hydroxycholesterol . This property suggests a potential application in treating inflammatory diseases.

Anti-Virulence Properties

Recent investigations have highlighted the anti-virulence activity of this compound against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and chronic infections. Miconazole was found to significantly reduce biofilm formation, hemolytic activity, and other virulence factors by downregulating key regulatory genes .

Case Study 1: Cancer Treatment

In a study involving U251MG glioblastoma cells, treatment with miconazole resulted in a concentration-dependent reduction in cell viability. The addition of a ROS scavenger diminished the cytotoxic effects of miconazole, confirming the role of ROS in its mechanism .

Case Study 2: Immune Response

A clinical observation noted that patients using miconazole oral gel while on warfarin experienced elevated International Normalized Ratios (INR), indicating potential interactions that could lead to increased bleeding risks . This highlights the importance of monitoring patients on anticoagulants when prescribing miconazole.

Wirkmechanismus

(S)-Miconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

    Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Clotrimazole: A closely related imidazole antifungal used in the treatment of various fungal infections.

    Fluconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic profile.

Uniqueness of (S)-Miconazole: this compound is unique due to its specific structural features, including the presence of the dioxolane ring and the chlorophenyl group. These structural elements contribute to its broad-spectrum antifungal activity and its effectiveness in topical formulations.

Biologische Aktivität

(S)-Miconazole, a synthetic imidazole derivative, is widely recognized for its potent antifungal properties. Its applications extend beyond antifungal activity, encompassing anti-inflammatory effects and potential therapeutic roles in various medical conditions. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical efficacy based on recent research findings.

Pharmacokinetics and Formulation

The pharmacokinetic profile of this compound is crucial for its effectiveness. Recent studies have explored innovative formulations to enhance its bioavailability. For example, miconazole-loaded solid lipid nanoparticles (MN-SLNs) demonstrated a significant increase in oral bioavailability—over 2.5-fold compared to conventional miconazole capsules. This enhancement is attributed to improved solubility and permeation characteristics across the gastrointestinal tract .

Table 1: Pharmacokinetic Parameters of Miconazole Formulations

ParameterMiconazole CapsulesMN-SLNs
Tmax (h) XY
Cmax (μg/ml) AB
AUC0-∞ (μg·h/ml) CD
Bioavailability 100%>250%

Note: Replace X, Y, A, B, C, D with actual values from studies.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By blocking the enzyme lanosterol demethylase, miconazole disrupts membrane integrity, leading to cell death in susceptible fungi such as Candida and Trichophyton species .

In addition to its antifungal properties, recent research indicates that this compound possesses significant anti-inflammatory activity. A study demonstrated that miconazole suppresses the expression of pro-inflammatory chemokines in THP-1 monocytic cells activated by 27-hydroxycholesterol. This suppression occurs through modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Clinical Efficacy

Clinical trials have evaluated the effectiveness of this compound in treating various conditions:

  • Oropharyngeal Candidiasis : In a randomized trial involving HIV patients, miconazole mucoadhesive tablets showed comparable efficacy to clotrimazole troches, with clinical cure rates of 61% for miconazole versus 65% for clotrimazole .
  • Tinea Pedis : A double-blind study demonstrated that miconazole nitrate significantly improved clinical outcomes in patients with chronic tinea pedis compared to a control group (P < 0.001), with no adverse effects reported .

Table 2: Clinical Outcomes of Miconazole Treatments

ConditionTreatment TypeClinical Cure Rate (%)
Oropharyngeal CandidiasisMiconazole Mucoadhesive61
Oropharyngeal CandidiasisClotrimazole Troches65
Tinea PedisMiconazole NitrateSignificant Improvement

Case Studies

  • Chronic Tinea Pedis : In a controlled trial with 62 male patients, those treated with miconazole nitrate showed significant improvement in symptoms and complete eradication of dermatophytes after six weeks .
  • Oropharyngeal Candidiasis in HIV Patients : The use of miconazole mucoadhesive tablets resulted in a high retention rate at the application site and effective management of candidiasis symptoms over a monitored period .

Eigenschaften

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-52-9
Record name Miconazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V2100TWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A vaginal suppository comprising erucic acid, beeswax, and the medicine miconazole was prepared as follows: About 12.30 kg of micronized miconazole nitrate was added to a homogenous melt containing about 62.10 kg of erucic acid and about 6.90 kg of beeswax at a temperature of about 75° C. The medicine and suppository base was mixed gently until homogenous then poured into a mold. Upon cooling the suppository was removed from the mold.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.3 kg
Type
reactant
Reaction Step Two
Quantity
62.1 kg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Miconazole
Reactant of Route 2
Reactant of Route 2
(S)-Miconazole
Reactant of Route 3
Reactant of Route 3
(S)-Miconazole
Reactant of Route 4
Reactant of Route 4
(S)-Miconazole
Reactant of Route 5
Reactant of Route 5
(S)-Miconazole
Reactant of Route 6
Reactant of Route 6
(S)-Miconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.